molecular formula C8H16O2Si B579155 3-(Trimethylsilyl)pentane-2,4-dione CAS No. 15197-24-7

3-(Trimethylsilyl)pentane-2,4-dione

Cat. No.: B579155
CAS No.: 15197-24-7
M. Wt: 172.299
InChI Key: IQJUZYLGDFLYKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Trimethylsilyl)pentane-2,4-dione (CAS 15197-24-7) is a chemical compound with the molecular formula C8H16O2Si and a molecular weight of 172.30 g/mol . This reagent belongs to the class of trimethylsilyl (TMS) derivatives, which are extensively utilized in research for their valuable properties in analytical chemistry and organic synthesis . A primary research application of this compound is in chemical derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The trimethylsilyl group can be used to protect active hydrogen atoms in functional groups, enhancing the volatility and thermal stability of analytes, which is crucial for effective separation and detection . Furthermore, its core 1,3-diketone (or 2,4-pentanedione) structure features an active methylene group, making it a versatile precursor and a key chelating ligand for transition metals and f-block elements . This reagent is strictly for research applications and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

15197-24-7

Molecular Formula

C8H16O2Si

Molecular Weight

172.299

IUPAC Name

3-trimethylsilylpentane-2,4-dione

InChI

InChI=1S/C8H16O2Si/c1-6(9)8(7(2)10)11(3,4)5/h8H,1-5H3

InChI Key

IQJUZYLGDFLYKD-UHFFFAOYSA-N

SMILES

CC(=O)C(C(=O)C)[Si](C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent-Specific Comparisons

Sulfur-Containing Derivatives
  • 3-(Dodecylthio)pentane-2,4-dione (3w): Synthesized via reaction with 1,2-didodecyldisulfane, yielding 92% as a yellow liquid. The long alkyl chain enhances hydrophobicity, making it suitable for non-polar solvent applications .
  • 3-({4-p-Tolylthio}pentane-2,4-dione (3g): Achieved 58% yield as a yellow liquid.
Derivative Substituent Yield (%) Physical State Key Property
3-(Dodecylthio) Dodecylthio 92 Yellow liquid High lipophilicity
3-({4-p-Tolylthio}) Arylthio 58 Yellow liquid Resonance stabilization
Alkoxy/Aryloxy Derivatives
  • 3-[Ethoxy(phenyl)methyl]pentane-2,4-dione (1a): Synthesized via aldol reactions, yielding 85% as a pale-yellow oil.
  • 3-[Methoxy(4-methylphenyl)methyl]pentane-2,4-dione (1d) : 85% yield as a yellow oil. Electron-donating methyl groups on the aryl ring may enhance stability in acidic conditions .
Derivative Substituent Yield (%) Physical State Key Property
3-[Ethoxy(phenyl)methyl] Ethoxy/aryl 85 Pale-yellow oil Steric hindrance
3-[Methoxy(4-methylphenyl)methyl] Methoxy/aryl 85 Yellow oil Enhanced stability
Aromatic and Heterocyclic Derivatives
  • 3-(4-Azidophenyl)pentane-2,4-dione : Crystal structure analysis reveals minimal conjugation between the diketone and aryl groups, with a near-perpendicular orientation. This steric arrangement limits intermolecular interactions, making it less prone to crystallization .
  • Schiff Bases (e.g., 3-[(4-carboxyphenylamino)methylidene]pentane-2,4-dione): Planar cores with strong intramolecular N–H⋯O hydrogen bonds enable applications in supramolecular chemistry and metal coordination .

Physicochemical Properties

Polarity and Hydrogen Bonding
  • Alkyl Derivatives : Exhibit significant hydrogen bond basicity but negligible acidity .
  • Fluorinated Derivatives (e.g., 1,1,1-trifluoropentane-2,4-dione): Display notable hydrogen bond acidity due to electron-withdrawing fluorine atoms .
  • 3-(Trimethylsilyl)pentane-2,4-dione (Inferred): The TMS group reduces polarity and hydrogen-bonding capacity compared to acetylacetone, favoring solubility in non-polar solvents.
Thermal and Spectral Properties
  • 3-(Phenylhydrazono)pentane-2,4-dione: Characterized by distinct IR and NMR peaks for hydrazone and diketone moieties, useful for structural identification .
  • 3-ETHYL-2,4-PENTANEDIONE: Exists as tautomers, with spectral data reflecting dynamic equilibria between enol and keto forms .

Q & A

Q. What synthetic routes are available for preparing 3-(Trimethylsilyl)pentane-2,4-dione, and what reaction conditions are critical for optimizing yield?

The compound can be synthesized via alkylation of pentane-2,4-dione using trimethylsilyl chloride in the presence of a base (e.g., cesium carbonate or sodium hydride). Key parameters include solvent choice (e.g., anhydrous DMF or THF), temperature control (0–25°C to minimize side reactions), and stoichiometric ratios to prevent over-alkylation. Post-reaction purification via column chromatography or recrystallization is essential to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing 3-(Trimethylsilyl)pentane-2,4-dione, and how are spectral data interpreted?

  • NMR : 1^1H and 13^13C NMR identify the diketone backbone and trimethylsilyl group (e.g., δ ~0.1 ppm for Si(CH3_3)3_3).
  • IR : Stretching bands at ~1700 cm1^{-1} (C=O) and ~1250 cm1^{-1} (Si-C) confirm functional groups.
  • Mass Spectrometry : ESI-MS or EI-MS detects molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns. Challenges include distinguishing tautomeric forms and overlapping signals in crowded spectral regions .

Q. What safety protocols are recommended for handling 3-(Trimethylsilyl)pentane-2,4-dione in the laboratory?

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Store in airtight containers in a cool, ventilated area away from oxidizers, acids, or bases.
  • In case of exposure, wash affected areas immediately and seek medical attention for persistent symptoms. Chronic hazards include potential mutagenicity, necessitating strict exposure controls .

Advanced Research Questions

Q. How does the trimethylsilyl substituent influence the tautomeric equilibrium of pentane-2,4-dione compared to other derivatives (e.g., phenylthio or azido groups)?

The bulky trimethylsilyl group stabilizes the enol form by sterically hindering keto-enol interconversion. Computational studies (DFT/B3LYP) predict a higher enol:keto ratio compared to smaller substituents like -SPh or -N3_3. Experimental validation via 1^1H NMR in CDCl3_3 can quantify tautomeric populations .

Q. What coordination modes does 3-(Trimethylsilyl)pentane-2,4-dione exhibit in metal complexes, and how does steric bulk affect ligand behavior?

The compound acts as a bidentate ligand via its two carbonyl oxygen atoms. The trimethylsilyl group introduces steric hindrance, favoring mononuclear complexes over polynuclear structures. For example, in palladium catalysis, the ligand’s bulk may slow ligand substitution kinetics, altering catalytic efficiency .

Q. How can researchers resolve discrepancies between computational and experimental data on the electronic structure of 3-(Trimethylsilyl)pentane-2,4-dione?

  • Compare DFT-optimized geometries (e.g., B3LYP/6-311G**) with X-ray crystallography data.
  • Reconcile vibrational frequency calculations (IR/Raman) with experimental spectra by adjusting basis sets or solvation models.
  • Validate frontier molecular orbitals (HOMO/LUMO) via UV-Vis spectroscopy and TD-DFT .

Q. What methodologies enable the use of 3-(Trimethylsilyl)pentane-2,4-dione in catalytic applications, such as asymmetric synthesis or cross-coupling reactions?

  • Palladium Catalysis : The ligand’s electron-withdrawing properties stabilize Pd intermediates in allylic substitutions.
  • Thia-Michael Additions : Act as a thiol equivalent in aqueous reactions with α,β-unsaturated ketones, facilitated by surfactants like DBSA .

Q. How does the steric profile of 3-(Trimethylsilyl)pentane-2,4-dione compare to acetylacetonate (acac) in stabilizing metal-organic frameworks (MOFs)?

The trimethylsilyl group reduces framework flexibility but enhances thermal stability. Diffraction studies (PXRD) and BET surface area analysis reveal lower porosity in silyl-modified MOFs compared to acac-based analogs .

Data Contradiction Analysis

Q. Why do reported tautomeric ratios for 3-(Trimethylsilyl)pentane-2,4-dione vary across solvent systems and analytical techniques?

Polar solvents (e.g., DMSO) stabilize the keto form via hydrogen bonding, while nonpolar solvents (e.g., CCl4_4) favor enol tautomers. Discrepancies arise when comparing NMR (solution-state) with IR (solid-state) data. Standardizing solvent conditions and temperature is critical .

Q. What experimental strategies mitigate side reactions during the synthesis of 3-(Trimethylsilyl)pentane-2,4-dione derivatives?

  • Use protecting groups (e.g., TBS) for reactive sites during functionalization.
  • Monitor reaction progress via TLC or in-situ FTIR to detect intermediates.
  • Optimize stoichiometry to prevent di- or trisubstitution byproducts .

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